MI-463 is a small molecule inhibitor that specifically targets the interaction between Menin and Mixed Lineage Leukemia (MLL) proteins. [, , , ] This interaction is crucial for the development and progression of various cancers, particularly leukemia. [, , , ] MI-463 acts by disrupting the binding of Menin to MLL fusion proteins, thereby interfering with the aberrant gene expression driven by these fusions. [, , , ]
MI-463 is classified as a thienopyrimidine compound. It was identified through structure-based drug design efforts aimed at optimizing small molecule inhibitors that can effectively disrupt the menin-MLL fusion protein interaction. The potency and specificity of MI-463 make it a candidate for further clinical evaluation as a therapeutic agent against MLL leukemias .
The synthesis of MI-463 involves multiple steps that focus on modifying the indole ring to enhance binding affinity and pharmacological properties. Initial compounds were developed based on the structure of MI-136, which demonstrated strong binding to menin. The synthetic route involved:
The molecular structure of MI-463 has been elucidated using X-ray crystallography, confirming its binding mode within the menin pocket. Key features include:
MI-463 primarily functions through competitive inhibition of the menin-MLL interaction. Key reactions include:
The mechanism by which MI-463 exerts its therapeutic effects involves several key processes:
MI-463 exhibits several notable physical and chemical properties:
MI-463 is primarily being investigated for its role as a targeted therapy for acute leukemias associated with MLL gene translocations. Its applications include:
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3